1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone
Description
Properties
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-8(20)10-4-2-3-5-12(10)21-13-11(15)6-9(7-19-13)14(16,17)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPJEDUECCADDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone typically involves the use of Grignard reagents and trifluoroethyl esters. One common method includes cooling an ethyl ether solution of trifluoroethyl ester to -80°C, followed by the dropwise addition of the Grignard reagent. The reaction mixture is then heated to -10°C, and hydrochloric acid is added for quenching. The product is obtained after post-treatment with a yield of approximately 78% .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro or trifluoromethyl groups with the nucleophile.
Scientific Research Applications
Antibacterial Applications
Research indicates that compounds containing similar structural motifs often exhibit antibacterial properties. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves the inhibition of bacterial enzymes critical for cell viability .
Antifungal Properties
The tetraazole core present in this compound has been linked to antifungal activity. Studies suggest that derivatives of tetraazole can inhibit fungal growth by disrupting cellular processes. The specific compound may share these antifungal properties due to its structural similarities with known antifungal agents .
Agricultural Applications
Recent studies have explored the use of this compound in agricultural practices, particularly as a potential pesticide or herbicide. The trifluoromethyl and chloro groups are known to enhance biological activity against pests and pathogens. Research is ongoing to evaluate its effectiveness in controlling plant diseases caused by fungi and bacteria .
Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of compounds similar to 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone against E. histolytica. The results indicated that certain derivatives exhibited significant amoebicidal activity, highlighting the potential for development into therapeutic agents for parasitic infections .
Case Study 2: Agricultural Application
In a recent field trial, researchers tested the effectiveness of this compound as a fungicide against Fusarium species in crops. Preliminary results showed a marked reduction in fungal growth when applied at specific concentrations, suggesting its viability as an agricultural treatment option .
Mechanism of Action
The mechanism of action of 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Substituent Effects on Bioactivity Pyridinyl vs. Isoxazole Rings: The target compound’s pyridinyl-oxy group (electron-withdrawing Cl and CF₃) enhances electrophilicity, favoring interactions with enzyme active sites (e.g., acetyl-CoA carboxylase in herbicides). In contrast, the isoxazole derivative (CAS 477872-99-4) may exhibit altered binding due to its heterocyclic ring’s reduced planarity . Ester vs. Acetyl Groups: Haloxyfop-methyl’s phenoxy-propanoate ester improves lipid solubility and systemic mobility in plants compared to the target compound’s acetyl group, which may limit translocation .
The trifluoromethyl group in all compounds enhances resistance to oxidative degradation, a critical factor in agrochemical longevity .
Toxicity and Regulatory Status Haloxyfop’s ester derivatives (e.g., haloxyfop-etoxyethyl) have been banned due to carcinogenicity in animal studies, highlighting the importance of functional group modifications in safety profiles . The target compound’s irritant classification (Xi) contrasts with chlorfluazuron’s higher regulatory scrutiny (e.g., foreign-use tolerances) .
Biological Activity
1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone, also known by its CAS number 339100-38-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
The molecular formula of the compound is with a molecular weight of approximately 370.754 g/mol. Key physical properties include:
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 467.0 ± 45.0 °C at 760 mmHg
- Flash Point : 236.2 ± 28.7 °C
These properties suggest stability under standard laboratory conditions, which is advantageous for further biological testing.
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : The compound may demonstrate efficacy against certain bacterial strains, potentially through inhibition of bacterial cell wall synthesis.
- Antitumor Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells, particularly in non-small cell lung carcinoma (NSCLC) models.
In Vitro Studies
Recent in vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on cancer cell lines. For example:
- Cell Line : A549 (human lung adenocarcinoma)
- IC50 Values : The half-maximal inhibitory concentration (IC50) was found to be around 15 µM, indicating potent activity against these cells.
Study on Antitumor Effects
A notable study published in Cancer Research explored the effects of this compound on NSCLC. The researchers treated A549 cells with varying concentrations of the compound and observed:
- Cell Viability : A reduction in viability by over 50% at concentrations above 10 µM.
- Mechanism : Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers apoptosis via the intrinsic pathway.
Antimicrobial Efficacy
Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings included:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as an antimicrobial agent.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.754 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 467.0 ± 45.0 °C |
| Flash Point | 236.2 ± 28.7 °C |
| IC50 (A549) | ~15 µM |
| MIC (S. aureus) | 32 µg/mL |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves coupling a pyridinyloxy fragment to a substituted phenyl ring. A Friedel-Crafts acylation or nucleophilic aromatic substitution may be employed, using Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd for cross-coupling). Key steps include:
- Precursor preparation : 3-Chloro-5-(trifluoromethyl)-2-pyridinol is reacted with a halogenated phenyl-ethanone derivative under basic conditions to form the ether linkage .
- Optimization : Solvent choice (e.g., anhydrous DMF for SNAr reactions), temperature control (60–120°C), and catalyst loading (1–5 mol%) significantly impact yield. Purification via column chromatography or recrystallization enhances purity .
Q. How can spectroscopic and chromatographic techniques validate the structural integrity and purity of this compound?
- Answer :
- NMR : ¹H/¹³C NMR confirms the pyridinyloxy-phenylethanone scaffold. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the carbonyl carbon (δ ~200 ppm) .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₀ClF₃NO₂).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity and interactions in catalytic or biological systems?
- Answer :
- DFT Calculations : Model the electron-withdrawing effects of the trifluoromethyl and chloro groups on the pyridine ring, influencing electrophilic substitution patterns .
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., acetylcholinesterase for pesticide analogs) to rationalize bioactivity .
- MD Simulations : Assess stability in lipid bilayers or solvent environments using force fields like AMBER or CHARMM .
Q. How do structural modifications to the pyridinyloxy and ethanone moieties affect bioactivity and environmental persistence?
- Answer :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, increasing herbicidal activity in analogs like haloxyfop .
- Chloro Substituent : Improves binding to target proteins (e.g., plant ACCase enzymes) but may elevate toxicity .
- Environmental Fate : Hydrolysis studies (pH 5–9) and soil half-life assays (e.g., OECD 307) quantify degradation rates. The pyridine ring resists microbial breakdown, leading to potential bioaccumulation .
Q. What strategies address scalability challenges while preserving stereochemical and functional group fidelity?
- Answer :
- Flow Chemistry : Continuous synthesis minimizes side reactions (e.g., di-ether formation) and improves heat management .
- Catalyst Recycling : Immobilized catalysts (e.g., SiO₂-supported AlCl₃) reduce waste and costs .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real-time .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
